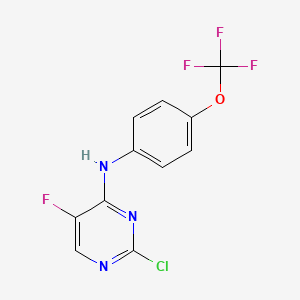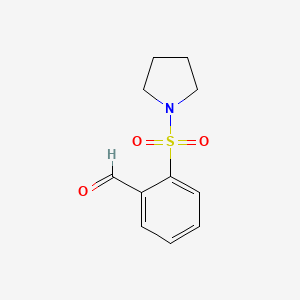
2-Aminoindole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoindole-3-carboxamide is a compound belonging to the indole family, which is a class of heterocyclic organic compounds. Indole derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications . The presence of the carboxamide group at the 3-position of the indole ring enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoindole-3-carboxamide can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. The use of catalysts, such as transition metals, and green chemistry principles, such as solvent-free reactions, are common in industrial settings to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoindole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Aminoindole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: Indole derivatives are used in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Aminoindole-3-carboxamide involves its ability to form hydrogen bonds with enzymes and proteins, thereby inhibiting their activity. The carboxamide group at the 3-position of the indole ring plays a crucial role in this interaction. The compound targets specific molecular pathways, such as those involved in cell proliferation and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-indole-2-carboxamide
- 1H-indole-3-carboxamide
- 2-amino-1H-indole-2-carboxamide
Uniqueness
2-Aminoindole-3-carboxamide is unique due to the specific positioning of the amino and carboxamide groups, which enhances its ability to interact with biological targets. This unique structure provides it with distinct biological activities and therapeutic potential compared to other indole derivatives .
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
2-amino-1H-indole-3-carboxamide |
InChI |
InChI=1S/C9H9N3O/c10-8-7(9(11)13)5-3-1-2-4-6(5)12-8/h1-4,12H,10H2,(H2,11,13) |
Clé InChI |
XUDMTNKIWSJOON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)N)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[1-(2,3-Dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-3-yl]ethanol](/img/structure/B8413226.png)
